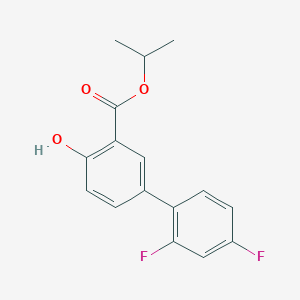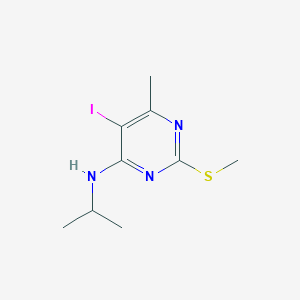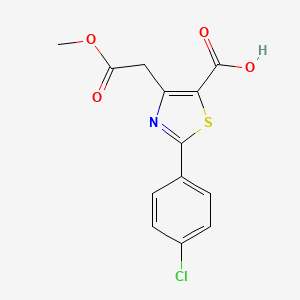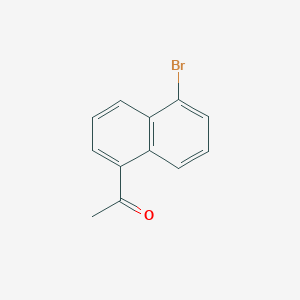
Diflunisal Isopropyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diflunisal Isopropyl Ester is a derivative of diflunisal, a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. Diflunisal itself is a salicylic acid derivative, and its ester form, this compound, is used primarily in pharmaceutical research and testing .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diflunisal Isopropyl Ester typically involves the esterification of diflunisal with isopropyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using peptide coupling reagents like TBTU, TATU, or COMU in the presence of organic bases . The reaction is usually carried out at room temperature to achieve high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of high-quality reagents and optimized reaction conditions is crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Diflunisal Isopropyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of diflunisal and other oxidized products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as sodium hydroxide or other strong bases are often employed.
Major Products Formed
The major products formed from these reactions include diflunisal, various oxidized derivatives, and substituted compounds depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Diflunisal Isopropyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: Investigated for its therapeutic potential in treating pain and inflammation.
Industry: Utilized in the development and testing of pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of Diflunisal Isopropyl Ester is similar to that of diflunisal. It primarily acts by inhibiting the production of prostaglandins, which are involved in inflammation and pain. This inhibition occurs through the blockade of the cyclooxygenase (COX) enzymes, particularly COX-2 . Additionally, diflunisal has been found to inhibit p300 and CREB-binding protein (CBP), which are epigenetic regulators involved in inflammation and cell growth .
Comparación Con Compuestos Similares
Similar Compounds
Aspirin (Acetylsalicylic Acid): Another salicylic acid derivative with similar analgesic and anti-inflammatory properties.
Naproxen: A nonsteroidal anti-inflammatory drug with a different chemical structure but similar therapeutic effects.
Ibuprofen: Another widely used NSAID with comparable anti-inflammatory and analgesic properties.
Uniqueness
Diflunisal Isopropyl Ester is unique due to its specific ester structure, which can influence its pharmacokinetic properties, such as absorption and distribution. This ester form may offer advantages in terms of stability and solubility compared to its parent compound, diflunisal .
Propiedades
Fórmula molecular |
C16H14F2O3 |
|---|---|
Peso molecular |
292.28 g/mol |
Nombre IUPAC |
propan-2-yl 5-(2,4-difluorophenyl)-2-hydroxybenzoate |
InChI |
InChI=1S/C16H14F2O3/c1-9(2)21-16(20)13-7-10(3-6-15(13)19)12-5-4-11(17)8-14(12)18/h3-9,19H,1-2H3 |
Clave InChI |
NUYHFHISXVUWFM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1=C(C=CC(=C1)C2=C(C=C(C=C2)F)F)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(Octahydro-2h-pyrido[1,2-a]pyrazin-2-yl)propanol](/img/structure/B8380791.png)
![1-(2,4-Difluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8380810.png)



![8-(3,4-Difluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B8380840.png)

![[5-(3,4-Dichlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-diyl]dimethanol](/img/structure/B8380849.png)
![5-(3-Chloro-thiophen-2-yl)-3-(4-trifluoromethyl-phenyl)-[1,2,4]oxadiazole](/img/structure/B8380855.png)
![2-Acetylnaphtho[2,3-b]thiophene-4,9-dione](/img/structure/B8380861.png)



![Ethyl 7-(difluoromethoxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8380895.png)
